N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide
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Overview
Description
“N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide” is a compound that belongs to the class of pyridazinone derivatives . Pyridazinone and its derivatives are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They have been used in various fields, including medicinal chemistry and agrochemicals .
Synthesis Analysis
The synthesis of pyridazinone derivatives involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The molecular structure of “N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide” consists of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a benzamide group . The pyridazinone ring is connected to the benzamide group through a phenyl group .Chemical Reactions Analysis
Pyridazinone derivatives are highly reactive and can be easily functionalized at various ring positions . This makes them an attractive synthetic building block for designing and synthesis of new drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide” include a molecular weight of 427.48, a molecular formula of C21 H21 N3 O5 S, and a polar surface area of 88.7 .Scientific Research Applications
Antioxidant and Anti-Inflammatory Properties
The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide involves a heterocyclic system, which often correlates with biological activities. Specifically, this compound demonstrates potent anti-inflammatory effects both in vitro and in vivo. Additionally, it exhibits promising antioxidant properties, including scavenging activity against α, α-diphenyl-β-picrylhydrazyl and inhibition of lipid peroxidation .
Chalcone Derivatives and Chemotherapeutic Potential
Chalcones, such as the precursor compound in the synthesis of our target, are known for their diverse biological efficiency. They possess antibacterial, anti-inflammatory, antioxidant, and anti-tumor effects. The compound we’re analyzing shares structural features with chalcones, making it an interesting candidate for further investigation in chemotherapeutic applications .
Pyrimidine-2-Thiol Derivatives and Drug Development
The novel pyrimidine-2-thiol derivatives derived from our compound offer exciting prospects. Pyrimidines are essential components in drug design due to their prevalence in bioactive molecules. Investigating the pharmacological properties of these derivatives could lead to valuable insights for drug development .
Pyrazole and Pyran Derivatives
By utilizing the intermediate compound, researchers can synthesize pyrazole and pyran derivatives. These heterocyclic structures have been associated with various biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial effects. Exploring the potential of these derivatives could open up new avenues for drug discovery .
Alkynyl Heterocycles and Pyridine N-Imine Reactions
Interestingly, alkynyl heterocycles have been shown to be effective dipolarophiles for pyridine N-imine. This reaction pathway provides a concise route to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Investigating the reactivity of our compound in such reactions may yield novel derivatives with unique properties .
Isosteric Replacement and Pharmacokinetics
The thiophene moiety in our compound serves as an isostere for benzene. Isosteric replacements can significantly impact pharmacokinetics, as demonstrated by the antidepressant drug Viloxazine. Understanding the effects of this moiety substitution could enhance drug design and optimization .
Mechanism of Action
Target of Action
Pyridazine derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It is known that pyridazine derivatives can exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Result of Action
Pyridazine derivatives have been demonstrated to possess a wide range of anticipated biological properties .
properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-4-28(26,27)20-9-8-19(23-24-20)16-6-5-7-18(13-16)22-21(25)17-11-14(2)10-15(3)12-17/h5-13H,4H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOVFRXFBBEARX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide |
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